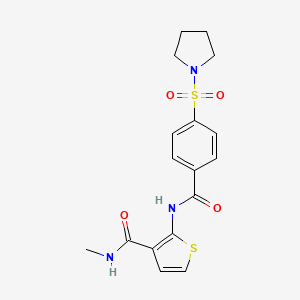

N-甲基-2-(4-(吡咯烷-1-磺酰基)苯甲酰胺)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structure-Activity Relationships

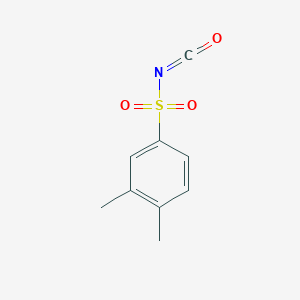

The study of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides has revealed their potential as selective small molecule ETA receptor antagonists. Structural modifications of the aryl group have shown that monosubstitution at the para position significantly increases potency, with a preference for a methyl group. Disubstitution, particularly 2,4-disubstitution with methyl or cyano groups, further enhances activity. A benzo-[d][1,3]dioxole group has been found to be equivalent to a 4-methyl group in terms of in vitro activity, providing compounds with both in vivo activity and moderate half-lives .

Molecular Structure and Stimuli-Responsive Properties

Pyridyl substituted benzamides with a 1,8-naphthalimide core have been synthesized and characterized. These compounds exhibit luminescence in both DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solutions. Their luminescent properties are influenced by the polarity of the solvents. Additionally, these compounds demonstrate mechanochromic properties and can respond to multiple stimuli. The reversible transition from crystalline to amorphous states upon grinding and annealing has been supported by powder X-ray diffraction measurements. Density Functional Theory calculations have been used to rationalize their optical data .

Chemical Reactions Analysis

The acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides has been explored, leading to the formation of substituted dibenzoxanthenes. When reacted with polyatomic phenols under similar conditions, these compounds yield diarylmethane derivatives and calix resorcinols, with the naphthyl fragment acting as a leaving group. This study provides insight into the reactivity of pyrrolidine-1-carboxamides under acidic conditions .

Physical and Chemical Properties Analysis

The title compound, Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been structurally characterized. The dihedral angles between the thiophene ring and the adjacent groups have been measured, and an intramolecular N—H⋯O hydrogen bond has been identified, forming an S(6) ring. In the crystal, inversion dimers are linked by C—H⋯O hydrogen bonds, generating R 2 2(16) loops. Positional disorder has been observed in the cyclohexane ring and the ethyl ester side chain, indicating flexibility in the molecular structure .

科学研究应用

药理学应用

与 N-甲基-2-(4-(吡咯烷-1-磺酰基)苯甲酰胺)噻吩-3-甲酰胺相似的化合物,例如 κ-阿片受体 (KOR) 拮抗剂,已被探索其在治疗抑郁症和成瘾障碍方面的潜力。例如,一种新型 KOR 拮抗剂在小鼠模型中表现出抗抑郁样疗效和治疗恢复可卡因寻求行为的治疗潜力 (Grimwood 等,2011)。

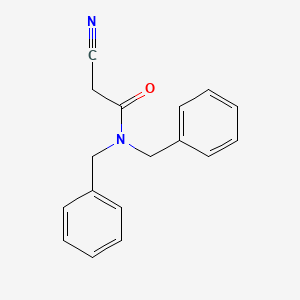

有机合成和药物化学

有机合成领域的研究发现了具有潜在抗癌活性的化合物。例如,一项关于组蛋白脱乙酰酶抑制剂的研究发现了一种化合物 MGCD0103,显示出显着的抗肿瘤活性和作为抗癌药物的潜力 (Zhou 等,2008)。此外,噻吩衍生物因其抗菌和抗肿瘤特性而被合成,表明噻吩基化合物在药物开发中的多功能性 (Hafez 等,2017)。

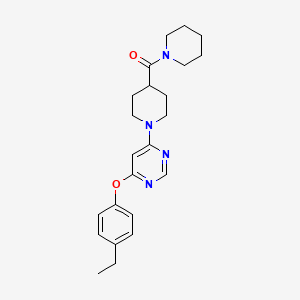

作用机制

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) is a novel κ-opioid receptor (KOR) antagonist with high affinity for human (3 nM), rat (21 nM), and mouse (22 nM) KOR . This compound has a ∼20-fold reduced affinity for human μ-opioid receptors (MORs; Ki = 64 nM), and negligible affinity for δ-opioid receptors .

属性

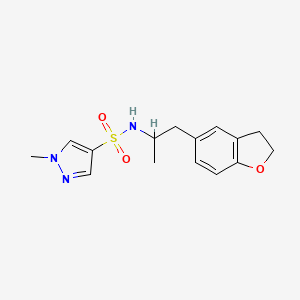

IUPAC Name |

N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-18-16(22)14-8-11-25-17(14)19-15(21)12-4-6-13(7-5-12)26(23,24)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQQBTWZEHMSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2553885.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)

![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)